molecular formula C7H16ClNS B2859262 (2-Methylthian-4-yl)methanamine;hydrochloride CAS No. 2260930-92-3

(2-Methylthian-4-yl)methanamine;hydrochloride

Cat. No.: B2859262
CAS No.: 2260930-92-3
M. Wt: 181.72
InChI Key: NINJFXHRCYKVMY-UHFFFAOYSA-N
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Description

(2-Methylthian-4-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H15NS·HCl. It is a derivative of methanamine and contains a thian ring, which is a sulfur-containing heterocycle. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylthian-4-yl bromide with methanamine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to achieve this.

Chemical Reactions Analysis

Types of Reactions: (2-Methylthian-4-yl)methanamine;hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkyl groups.

Major Products Formed:

  • Oxidation: Sulfones or sulfoxides can be formed.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(2-Methylthian-4-yl)methanamine;hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: The compound is investigated for its potential medicinal properties, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Methylthian-4-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • (2-Methylthiazol-4-yl)methanamine;hydrochloride

  • (2-Methylthian-4-yl)ethanamine;hydrochloride

  • (2-Methylthian-4-yl)propanamine;hydrochloride

Properties

IUPAC Name

(2-methylthian-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS.ClH/c1-6-4-7(5-8)2-3-9-6;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINJFXHRCYKVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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